molecular formula C9H15F6P B14283770 Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane CAS No. 120154-83-8

Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane

Katalognummer: B14283770
CAS-Nummer: 120154-83-8
Molekulargewicht: 268.18 g/mol
InChI-Schlüssel: AYRGKFDMJHFAER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of multiple fluorine atoms and a phosphane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane typically involves the reaction of triethylphosphine with a fluorinated alkene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce large quantities of the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Various phosphine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group and fluorinated moiety. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane is unique due to its combination of a phosphane group with a highly fluorinated alkene This structure imparts distinct chemical properties, such as high reactivity and stability, which are not commonly found in other similar compounds

Eigenschaften

CAS-Nummer

120154-83-8

Molekularformel

C9H15F6P

Molekulargewicht

268.18 g/mol

IUPAC-Name

triethyl-fluoro-(1,2,3,3,3-pentafluoroprop-1-enyl)-λ5-phosphane

InChI

InChI=1S/C9H15F6P/c1-4-16(15,5-2,6-3)8(11)7(10)9(12,13)14/h4-6H2,1-3H3

InChI-Schlüssel

AYRGKFDMJHFAER-UHFFFAOYSA-N

Kanonische SMILES

CCP(CC)(CC)(C(=C(C(F)(F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.